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Compound of Interest

2,3-dihydro-1H-pyrrolo[3,4-
Compound Name:
cJpyridine

Cat. No.: B1585805

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a bicyclic heterocyclic system, represents a
significant scaffold in modern medicinal chemistry.[1][2] This core structure, comprising a
pyrrole ring fused to a pyridine nucleus, is one of six possible isomers of pyrrolopyridine,
sometimes referred to as azaizoindoles.[1][2] Its rigid framework and the specific spatial
arrangement of its nitrogen atoms make it an attractive template for designing molecules that
can interact with a variety of biological targets. Derivatives of this core have demonstrated a
remarkable breadth of pharmacological activities, including analgesic, sedative, antidiabetic,
antimycobacterial, antiviral, and antitumor properties, underscoring its value as a privileged
structure in drug discovery.[1][2][3] This guide provides a detailed examination of the
fundamental physicochemical properties, synthetic routes, and spectroscopic characteristics of
the parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, offering a foundational understanding
for professionals engaged in its application.

Core Physicochemical Properties

Understanding the intrinsic physicochemical properties of a scaffold is critical for predicting its
behavior in biological systems and for guiding the design of derivatives with optimal drug-like
characteristics.

Molecular and Physical Characteristics

The parent core is a relatively small, polar molecule. Its key properties are summarized below.
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Property Value Source
Molecular Formula C7HsNz2 [415]
Molecular Weight 120.15 g/mol [41[5]
Boiling Point 212 °C [6]
Density 1.114 g/cm3 [6]
Flash Point 82 °C [6]

CAS Number 496-13-9 [5]

Solubility and Lipophilicity Profile

The balance between hydrophilicity and lipophilicity is a determining factor in a molecule's
absorption, distribution, metabolism, and excretion (ADME) profile.

e Lipophilicity (XLogP3): The computed XLogP3 value for the core is -0.2.[5] This negative
value indicates a generally hydrophilic nature, suggesting that the parent scaffold has a
preference for aqueous environments over lipid ones. This is a crucial starting point for
derivatization, as lipophilicity often needs to be increased to facilitate passage across
biological membranes.

« Topological Polar Surface Area (TPSA): The TPSA is calculated to be 24.9 A2[5] This value,
representing the surface area occupied by polar atoms, is well within the range typically
associated with good oral bioavailability and cell permeability.

e Aqueous Solubility: While specific experimental solubility data is not widely published, the
hydrophilic nature suggested by its LogP value implies moderate to good solubility in water.
To enhance aqueous solubility for formulation purposes, the core is often converted to its
hydrochloride salt.[7][8]

Electronic Properties and lonization (pKa)

The basicity of the nitrogen atoms is a key feature influencing the core's interaction with
biological targets and its pharmacokinetic properties.
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e The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core contains two nitrogen atoms: a pyrrole-
type nitrogen and a pyridine-type nitrogen.

e The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, making it
non-basic.

» The pyridine nitrogen's lone pair is orthogonal to the aromatic system, making it the primary
basic center.

» While experimental pKa data for the parent core is scarce, predictive models for related
pyrrolopyridine systems suggest a pKa for the strongest basic site (the pyridine nitrogen) to
be around 4.48. This weak basicity means the molecule will be partially protonated at
physiological pH, a factor that can be fine-tuned through substitution on the ring system.

Structural and Crystallographic Data

As of this guide's publication, a single-crystal X-ray diffraction structure for the unsubstituted
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine parent core is not available in public databases.[9]
However, X-ray crystallography is an indispensable tool for characterizing its derivatives.
Structural analysis of derivatives provides precise information on:

e Bond lengths and angles: Confirming the geometry of the fused ring system.

e Molecular conformation: Understanding the three-dimensional shape adopted by
substituents.

 Intermolecular interactions: Revealing how molecules pack in the solid state, which can
influence properties like solubility and stability.[10]

For example, crystallographic studies on related fused heterocyclic systems confirm the
planarity of the core and reveal how substituents can induce twists and engage in specific
interactions like 1—Tt stacking.[10]

Spectroscopic Characterization

The identity and purity of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core are routinely
confirmed using standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

* 'H NMR: The proton NMR spectrum is highly characteristic. Published data for the parent
core in CDCIs shows distinct signals for the aromatic and aliphatic protons.[4]

Proton Assignment Chemical Shift (6, ppm) Multiplicity
Pyridine H 8.51 Singlet
Pyridine H 8.41-8.45 Triplet
Pyridine H 7.13-7.20 Multiplet
CH:2 4.25 Singlet

CH2 4.22 Singlet

e 13C NMR: While a spectrum for the parent core is not readily available, data from substituted
derivatives show characteristic shifts.[11] Aromatic carbons typically appear in the 4 110-150
ppm range, while the aliphatic CHz carbons of the dihydro-pyrrolo ring are found further
upfield.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands
for the core include:

e N-H Stretch: A moderate to sharp band around 3300-3400 cm~* corresponding to the pyrrole
N-H group.[12]

e Aromatic C-H Stretch: Peaks just above 3000 cm~1.[12]
 Aliphatic C-H Stretch: Peaks just below 3000 cm~1.[12]

e C=C and C=N Stretches: A series of bands in the 1450-1620 cm~1 region, characteristic of
the fused aromatic system.[11]
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. For the parent
core, the electron ionization (EI) mass spectrum would show a molecular ion (M*) peak at m/z
=120, corresponding to its molecular weight.

Synthesis of the Core Scaffold

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core can be synthesized through several
established routes. A common and efficient method starts from furo[3,4-c]pyridine-1,3-dione,
which is an important medical intermediate.[7]

Experimental Protocol: Three-Step Synthesis from
Furo[3,4-c]pyridine-1,3-dione

This protocol describes the lactamization and subsequent reduction to form the target scaffold.

[7]
Step 1: Lactamization

o Objective: To convert the anhydride starting material into a lactam (2H-pyrrolo[3,4-c]pyridine-
1,3-dione).

e Procedure:

o Combine furo[3,4-c]pyridine-1,3-dione with a suitable nitrogen source (e.g., ammonia or
an amine) in a high-boiling solvent such as o-xylene.

o Heat the mixture under reflux to drive the reaction to completion.
o Upon cooling, the lactam product typically precipitates and can be isolated by filtration.
Step 2: Reduction

e Objective: To reduce the lactam carbonyl groups to methylene (CHz) groups, forming the 2,3-
dihydro-1H-pyrrolo[3,4-c]pyridine core.

e Procedure:
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o Suspend the lactam from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran
(THF).

o Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) or borane
(BHs), portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic
reaction.

o After the addition is complete, allow the mixture to warm to room temperature and then
heat to reflux to ensure complete reduction.

o Carefully quench the reaction with water and a base (e.g., NaOH solution) and extract the
product into an organic solvent.

Step 3: Salification (Optional)
e Objective: To form the hydrochloride salt for improved handling and aqueous solubility.
e Procedure:

o Dissolve the crude product from Step 2 in a solvent like methanol.

o Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol).

o The hydrochloride salt will precipitate and can be collected by filtration and dried.
Caption: Key steps in the synthesis of the pyrrolo[3,4-c]pyridine core.

Chemical Reactivity and Therapeutic Relevance

The true value of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core lies in its utility as a versatile
building block for constructing complex, biologically active molecules.[1]

 Site of Derivatization: The pyrrole nitrogen is a common site for substitution, allowing the
introduction of various side chains through N-alkylation or N-acylation. These modifications
are crucial for modulating the molecule's pharmacological profile and ADME properties.

o Therapeutic Applications: The strategic importance of this scaffold is highlighted by its
presence in compounds developed for a wide range of diseases. For instance, specific 2,3-
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dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as potent inhibitors of
Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[13][14]
Other derivatives have been investigated as GPR119 agonists for treating type 2 diabetes
and obesity, and as antimycobacterial agents targeting the InhA enzyme.[1][15]

Conclusion

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a well-defined scaffold with a favorable
physicochemical profile for drug development. Its hydrophilic nature, moderate polarity, and
synthetically accessible structure make it an excellent starting point for the design of novel
therapeutics. A thorough understanding of its fundamental properties—from solubility and pKa
to its characteristic spectroscopic signatures—is essential for any researcher or scientist aiming
to leverage this privileged scaffold to address complex challenges in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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